

Introduction: A Bifunctional Tool for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: 3-[(Tert-butoxy)carbonyl]amino-1-propanethiol

CAS No.: 93472-93-6

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In the landscape of modern drug development, materials science, and diagnostics, the ability to selectively modify and link molecules is paramount. Tert-butyl (3-mercaptopropyl)carbamate emerges as a highly versatile bifunctional linker, uniquely equipped to bridge disparate chemical entities. Its structure, featuring a terminal thiol (-SH) group and a tert-butyloxycarbonyl (Boc)-protected amine, offers an orthogonal reactivity profile that is instrumental for researchers and scientists. The thiol provides a soft nucleophile with a strong affinity for noble metal surfaces and a reactive partner for "click" chemistry, while the Boc-protected amine offers a stable, yet readily cleavable, handle for introducing a primary amine.

This guide provides a comprehensive examination of the theoretical properties, synthesis, characterization, and core applications of tert-butyl (3-mercaptopropyl)carbamate. The insights herein are designed to empower researchers to leverage this molecule's full potential in their synthetic strategies, from peptide modification to the functionalization of nanoparticles.

Section 1: Core Physicochemical and Structural Properties

The utility of a chemical reagent is fundamentally governed by its physical and chemical properties. Understanding these characteristics is critical for designing experiments, predicting reactivity, and ensuring safe handling.

Molecular Structure

The structure of tert-butyl (3-mercaptopropyl)carbamate combines a flexible propyl chain with two distinct functional groups, providing a foundation for its dual reactivity.

Caption: Chemical structure of tert-butyl (3-mercaptopropyl)carbamate.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.

Property	Predicted Value / Observation	Rationale & Comparative Insights
Molecular Formula	C ₈ H ₁₇ NO ₂ S	-
Molecular Weight	191.29 g/mol	-
Appearance	Colorless to pale yellow oil or low-melting solid	Similar bifunctional molecules, like tert-butyl (3-aminopropyl)carbamate, are reported as liquids or low-melting solids[1].
Melting Point	Low, likely near room temperature	The related tert-butyl carbamate has a melting point of 105-108 °C[2][3]. The longer, flexible alkyl chain and the thiol group in the target molecule are expected to disrupt crystal packing, leading to a lower melting point.
Boiling Point	>200 °C (with potential decomposition)	The analogous tert-butyl (3-aminopropyl)carbamate has a boiling point of ~203 °C[1]. The thiol may have a slightly higher boiling point due to its larger atomic size and stronger van der Waals forces.
Solubility	Soluble in a wide range of organic solvents (e.g., DCM, chloroform, ethyl acetate, alcohols)[3]. Limited solubility in water.	The molecule possesses both polar (carbamate, thiol) and nonpolar (tert-butyl, propyl chain) regions, making it amenable to dissolution in common organic solvents.
Purity	Commercially available at >96% purity[4].	-

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of tert-butyl (3-mercaptopropyl)carbamate is a logical, multi-step process that leverages well-established protecting group and nucleophilic substitution chemistries. Its characterization relies on standard spectroscopic techniques to confirm its structure and purity.

A Field-Proven Synthetic Workflow

The most common synthetic route involves a two-step process starting from a 3-halopropylamine salt. This approach is favored due to the commercial availability of the starting materials and the high efficiency of the reactions.



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Caption: High-level workflow for the synthesis of tert-butyl (3-mercaptopropyl)carbamate.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl (3-chloropropyl)carbamate^[5]

- **Rationale:** This step protects the amine functionality with the acid-labile Boc group. Triethylamine is used to neutralize the hydrochloride salt, liberating the free amine to act as a nucleophile towards the di-tert-butyl dicarbonate. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
- **Procedure:**
 - Suspend 3-chloropropylamine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
 - Cool the suspension to 0 °C in an ice bath.

- Add triethylamine (2.2 eq.) dropwise to the stirred suspension.
- In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in anhydrous DCM.
- Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step 2: Synthesis of tert-Butyl (3-mercaptopropyl)carbamate

- Rationale: This step converts the alkyl chloride to a thiol. Thiourea is used as a sulfur source. It first forms a stable isothiuronium salt intermediate via an S_N2 reaction, which is then hydrolyzed under basic conditions to yield the thiol. This method avoids the use of odorous and volatile sodium hydrosulfide.
- Procedure:
 - Dissolve tert-butyl (3-chloropropyl)carbamate (1.0 eq.) and thiourea (1.2 eq.) in ethanol in a round-bottom flask.
 - Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
 - Cool the reaction mixture and concentrate under reduced pressure to obtain the crude isothiuronium salt.
 - Dissolve the crude salt in water and add a solution of sodium hydroxide (3.0 eq.) in water.
 - Heat the mixture to reflux for 2-4 hours.
 - Cool the reaction to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a neutral pH.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by flash chromatography.

Spectroscopic Signature

The structure of tert-butyl (3-mercaptopropyl)carbamate can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy The ^1H and ^{13}C NMR spectra provide a detailed map of the carbon and proton environments within the molecule. The predicted chemical shifts (in CDCl_3) are based on data from analogous structures[6][7][8].

Assignment	¹ H NMR (Predicted δ, ppm)	¹³ C NMR (Predicted δ, ppm)	Rationale for Assignment
-C(CH ₃) ₃	~1.45 (s, 9H)	~28.4	The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. This is a hallmark of a Boc-protected species[8].
-SH	~1.3-1.6 (t, 1H)	-	The thiol proton is a triplet due to coupling with the adjacent methylene group. Its chemical shift can be variable and it may exchange with D ₂ O.
-CH ₂ -SH	~2.55 (q, 2H)	~25.0	This methylene group is adjacent to the sulfur atom, resulting in a downfield shift compared to a standard alkane. It appears as a quartet due to coupling with both adjacent methylene groups.
-CH ₂ -CH ₂ -CH ₂ -	~1.85 (quintet, 2H)	~33.0	The central methylene group of the propyl chain, coupled to four neighboring protons.

-NH-	~4.8-5.2 (br s, 1H)	-	The carbamate proton signal is typically broad and its chemical shift is solvent-dependent.
-CH ₂ -NHBoc	~3.20 (q, 2H)	~39.0	This methylene group is deshielded by the adjacent nitrogen atom of the carbamate.
-C(CH ₃) ₃	-	~79.2	The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.
-C=O	-	~156.0	The carbonyl carbon of the carbamate group, appearing in its characteristic region.

Infrared (IR) Spectroscopy The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies[9].

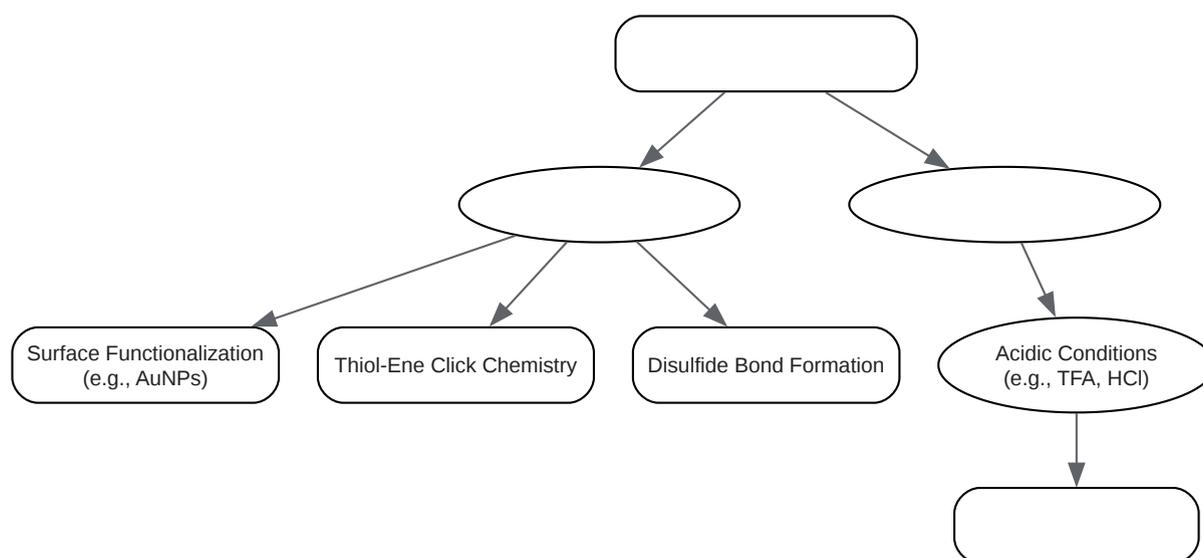
Vibrational Mode	Expected Frequency (cm ⁻¹)	Functional Group
N-H Stretch	~3340 cm ⁻¹ (broad)	Carbamate (-NH)
C-H Stretch	2975-2850 cm ⁻¹	Alkyl groups (t-Bu, propyl)
S-H Stretch	~2550 cm ⁻¹ (weak)	Thiol (-SH)
C=O Stretch	~1690 cm ⁻¹ (strong)	Carbamate (-C=O)
N-H Bend	~1520 cm ⁻¹	Carbamate (-NH)
C-O Stretch	~1165 cm ⁻¹	Carbamate (ester part)

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For tert-butyl (3-mercaptopropyl)carbamate (MW = 191.29), common fragments would include the loss of the tert-butyl group ($[M-57]^+$) or isobutylene ($[M-56]^+$), and the loss of the entire Boc group ($[M-101]^+$)^{[10][11]}.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of tert-butyl (3-mercaptopropyl)carbamate stems from the distinct and controllable reactivity of its thiol and Boc-protected amine functionalities.

The Duality of Function: An Orthogonal Design



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Caption: Reactivity pathways of tert-butyl (3-mercaptopropyl)carbamate.

Thiol Group Reactivity: The Gateway to Surfaces and Conjugation

The terminal thiol group is a soft nucleophile, making it highly reactive towards specific partners.

- **Surface Functionalization:** Thiols exhibit a strong affinity for the surfaces of noble metals like gold, silver, and platinum, forming stable self-assembled monolayers (SAMs). This makes tert-butyl (3-mercaptopropyl)carbamate an ideal linker for functionalizing nanoparticles[12][13]. The propyl chain provides spacing from the surface, while the Boc-protected amine can be deprotected post-functionalization to introduce primary amines for further bioconjugation.
- **Thiol-Ene "Click" Chemistry:** The thiol-ene reaction is a highly efficient and often photo-initiated radical addition between a thiol and an alkene (an "ene")[14]. This reaction proceeds with high yield, is tolerant of many functional groups, and produces no byproducts, embodying the principles of "click" chemistry. This allows for the covalent attachment of the linker to molecules or materials bearing alkene groups[15][16].
- **Nucleophilic Substitution and Disulfide Formation:** The thiol can act as a nucleophile to open epoxides or displace leaving groups. It can also be readily oxidized to form disulfide bonds, enabling reversible linkages in drug delivery systems or for protein modification.

Boc-Protected Amine: Controlled Deprotection

The Boc group is a robust protecting group, stable to basic conditions, nucleophiles, and hydrogenation. Its primary lability is towards acid[17].

- **Acid-Catalyzed Deprotection:** The Boc group is efficiently cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in dioxane or ethyl acetate[18]. The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine salt[19].

Experimental Protocol: Boc Deprotection with HCl[20]

- **Rationale:** Using HCl in an organic solvent like dioxane is a common, effective method for Boc deprotection. It avoids the strong, corrosive nature of neat TFA and often results in the precipitation of the desired amine hydrochloride salt, simplifying isolation.
- **Procedure:**

- Dissolve the Boc-protected compound (1.0 eq.) in a 4M solution of HCl in dioxane.
- Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
- Concentrate the reaction mixture under reduced pressure.
- The resulting solid is the hydrochloride salt of the deprotected amine (3-aminopropane-1-thiol), which can be used directly or neutralized with a base to yield the free amine.

Section 4: Field Application: Functionalization of Gold Nanoparticles (AuNPs)

A primary application of this linker is the surface modification of gold nanoparticles for biomedical applications[13]. The following protocol outlines a typical workflow.



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Caption: Workflow for the functionalization of gold nanoparticles.

Experimental Protocol: AuNP Functionalization[21]

- Rationale: This procedure leverages the strong gold-sulfur interaction to displace the weakly bound citrate ions on the nanoparticle surface with the thiol linker. Subsequent deprotection exposes the amine groups, which can then be used to conjugate proteins, peptides, or drugs.
- Procedure:
 - Ligand Exchange: To a stirred aqueous suspension of citrate-stabilized gold nanoparticles, add a solution of tert-butyl (3-mercaptopropyl)carbamate in ethanol. The molar excess of

the thiol linker will depend on the nanoparticle size and desired surface coverage. Allow the mixture to stir at room temperature for 12-24 hours.

- Purification: Purify the functionalized nanoparticles by repeated cycles of centrifugation and resuspension in a suitable solvent (e.g., ethanol, then water) to remove excess linker.
- Characterization: Confirm successful functionalization using UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to measure the increase in hydrodynamic diameter), and X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of N and S on the surface).
- Deprotection: Resuspend the purified Boc-protected AuNPs in dioxane and add a 4M HCl solution. Stir for 1-2 hours at room temperature.
- Final Purification: Purify the amine-functionalized AuNPs by centrifugation, washing with dioxane and then resuspending in the desired aqueous buffer. The resulting amine-functionalized nanoparticles are now ready for subsequent conjugation reactions.

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

- Hazard Identification: Based on data for analogous compounds, tert-butyl (3-mercaptopropyl)carbamate should be handled as a substance that may be harmful if swallowed, and can cause skin and serious eye irritation[22][23]. Thiols are often associated with strong, unpleasant odors.
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[24].
- Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors and to contain the odor. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents[22].

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.

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